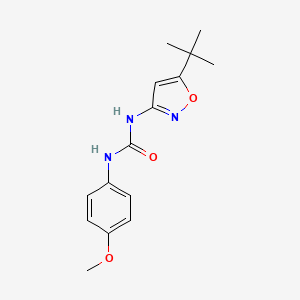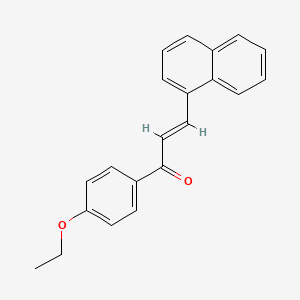
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methylphenyl)urea, also known as DPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPU is a urea-based compound that has been synthesized for its ability to act as a plant growth regulator, as well as its potential as a pharmaceutical agent. In
Mechanism of Action
The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methylphenyl)urea is not fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in many physiological processes, including muscle contraction, cognition, and memory. By inhibiting AChE, this compound may increase the levels of acetylcholine in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in both plants and animals. In plants, this compound has been shown to promote the growth of roots and shoots, as well as increase the levels of various plant hormones, such as auxins and cytokinins. In animals, this compound has been shown to have anti-inflammatory effects, as well as inhibit the growth of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methylphenyl)urea in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in both plants and animals, making it a safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methylphenyl)urea. One area of research is the development of this compound as a pharmaceutical agent for the treatment of various diseases, such as Alzheimer's disease and cancer. Another area of research is the optimization of the synthesis method for this compound, which may lead to higher yields and greater purity. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methylphenyl)urea involves the reaction of 1,1-diethyl-2-propyn-1-ol with 4-methylphenyl isocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with a high degree of purity.
Scientific Research Applications
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methylphenyl)urea has been studied extensively for its potential applications in various fields of science. In the field of plant science, this compound has been shown to act as a plant growth regulator, promoting the growth of roots and shoots in various plant species. In the field of pharmaceuticals, this compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-5-15(6-2,7-3)17-14(18)16-13-10-8-12(4)9-11-13/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCVVAYOIQDGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-L-leucinamide](/img/structure/B5435089.png)
![4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5435096.png)
![4-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5435109.png)
![4-{[2-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B5435114.png)


![4-benzyl-3-ethyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one](/img/structure/B5435133.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one](/img/structure/B5435146.png)

![1'-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435163.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(phenylthio)phenyl]acrylonitrile](/img/structure/B5435180.png)
![N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5435182.png)
![N-(3-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5435188.png)
